molecular formula C4H2S5 B1588600 4,5-Methylenedithio-1,3-dithiole-2-thione CAS No. 70800-59-8

4,5-Methylenedithio-1,3-dithiole-2-thione

Cat. No.: B1588600
CAS No.: 70800-59-8
M. Wt: 210.4 g/mol
InChI Key: NFKGILAHEQYFBG-UHFFFAOYSA-N
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Description

4,5-Methylenedithio-1,3-dithiole-2-thione is a heterocyclic compound with the molecular formula C4H2S5 and a molecular weight of 210.36 g/mol . It is known for its unique structure, which includes a dithiole ring fused with a thione group. This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Methylenedithio-1,3-dithiole-2-thione can be synthesized through various methods. One common approach involves the reaction of 1,3-dithiole-2,4,5-trithione with ethylene, propylene, or trans-2-butene . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography (GC) to ensure high purity.

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, with additional steps to ensure scalability and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Methylenedithio-1,3-dithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4,5-Methylenedithio-1,3-dithiole-2-thione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Methylenedithio-1,3-dithiole-2-thione is unique due to its specific combination of a dithiole ring and a thione group.

Properties

IUPAC Name

[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2S5/c5-4-8-2-3(9-4)7-1-6-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKGILAHEQYFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC2=C(S1)SC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413053
Record name [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70800-59-8
Record name [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Methylenedithio-1,3-dithiole-2-thione
Reactant of Route 2
4,5-Methylenedithio-1,3-dithiole-2-thione

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